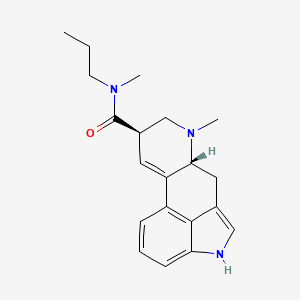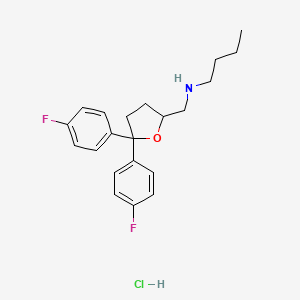
LAMPA
Overview
Description
Mechanism of Action
Target of Action
Lysergic acid methylpropylamide (LAMPA) is a derivative of lysergic acid diethylamide (LSD), and it is believed to interact with the serotonin system . Its primary targets are thought to be the 5-hydroxytryptamine subtype 2 receptor (5-HT2) . These receptors play a crucial role in the regulation of mood, cognition, and perception .
Mode of Action
It is thought tobind to and activate the 5-HT2 receptors , which interferes with inhibitory systems resulting in perceptual disturbances . This interaction with the serotonin system can lead to significant changes in perception, thought processes, and mood .
Biochemical Pathways
The biochemical pathways affected by this compound are likely similar to those of LSD. Activation of the 5-HT2 receptors by LSD has been shown to result in the activation of phospholipase C (PLC), phospholipase A2 (PLA2), and phospholipase D (PLD) . These enzymes play key roles in signal transduction and the regulation of other cellular processes .
Pharmacokinetics
Lsd, a closely related compound, is known to be rapidly absorbed and metabolized . It has a half-life of about 3 hours . The peak blood plasma levels for LSD occur at 30 minutes
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of LSD, given their structural similarities. LSD is known to cause significant alterations in sensory perception, thought processes, and mood . These effects are thought to be the result of its interaction with the 5-HT2 receptors .
Biochemical Analysis
Biochemical Properties
Lysergic acid methylpropylamide interacts with various enzymes, proteins, and other biomolecules. It is believed to have a significant impact on the serotonin system, similar to LSD
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects need to be confirmed and further explored in future studies.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
LAMPA can be synthesized through various methods. One common approach involves the reaction of lysergic acid with methylpropylamine under specific conditions. The synthesis typically requires careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
LAMPA undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysergic acid methylpropylamide can lead to the formation of various oxidized derivatives .
Scientific Research Applications
LAMPA has been studied extensively in scientific research. In chemistry, it is used as a reference compound for analytical methods such as chromatography and mass spectrometry. In biology, it has been investigated for its potential effects on serotonin receptors and its ability to induce head-twitch responses in animal models. In medicine, it has been explored as a potential treatment for conditions like alcoholism. Additionally, lysergic acid methylpropylamide is used in forensic science for the detection and analysis of related compounds .
Comparison with Similar Compounds
LAMPA is similar to other lysergamides such as lysergic acid diethylamide (LSD), lisuride, and bromolysergic acid diethylamide (2-Br-LSD). it differs in its specific chemical structure and pharmacological properties. For example, while LSD is known for its potent psychedelic effects, lysergic acid methylpropylamide has been found to have different efficacy and potency at serotonin receptors. This makes it a valuable compound for comparative studies and understanding the structure-activity relationships of lysergamides .
Properties
IUPAC Name |
(6aR,9R)-N,7-dimethyl-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-4-8-22(2)20(24)14-9-16-15-6-5-7-17-19(15)13(11-21-17)10-18(16)23(3)12-14/h5-7,9,11,14,18,21H,4,8,10,12H2,1-3H3/t14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRJGQXHVRNZRZ-RDTXWAMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(C)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043313 | |
| Record name | Lysergic acid methylpropylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40158-98-3 | |
| Record name | Lysergic acid methylpropylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040158983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysergic acid methylpropylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40158-98-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSERGIC ACID METHYLPROPYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8T6RER0YI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it important to differentiate between LSD and LAMPA?
A: Both LSD and this compound are ergot alkaloids, but only LSD is a potent hallucinogen. [, ] In forensic analysis, accurately identifying LSD is critical, and the presence of this compound could raise questions about the substance's true identity. [] Misidentification could have significant legal ramifications.
Q2: What analytical techniques are effective in separating LSD from this compound?
A: Capillary gas chromatography, especially using fused silica nonpolar bonded phase columns, has proven successful in separating LSD from this compound. [, ] This method offers good discrimination and allows for the determination of retention indices for both compounds. []
Q3: Can mass spectrometry be used to identify and quantify LSD in biological samples?
A: Yes, gas chromatography coupled with ion trap tandem mass spectrometry (GC-ion trap MS-MS) provides a selective and sensitive method for quantifying LSD in whole blood. [] This method employs solid-phase extraction for sample preparation and utilizes positive chemical ionization for detection. []
Q4: Are there any internal standards used for the accurate quantification of LSD?
A: Lysergic acid methylpropylamide (this compound) is frequently employed as an internal standard during gas chromatography-mass spectrometry (GC-MS) analysis for the quantification of LSD in various matrices, including blood and hair. [, ] Similarly, 2-oxo-3-hydroxy-LAMPA serves as an internal standard for the quantification of 2-oxo-3-hydroxy-LSD, a major metabolite of LSD. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide;hydrochloride](/img/structure/B1675675.png)








![N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine](/img/structure/B1675690.png)

![N-(2-(4'-Cyano-[1,1'-biphenyl]-4-yl)propyl)propane-2-sulfonamide](/img/structure/B1675693.png)
